molecular formula C12H16N2O B7975099 3-amino-N-(cyclopropylmethyl)-5-methylbenzamide

3-amino-N-(cyclopropylmethyl)-5-methylbenzamide

Cat. No.: B7975099
M. Wt: 204.27 g/mol
InChI Key: IAAAKTUKRPTESR-UHFFFAOYSA-N
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Description

3-Amino-N-(cyclopropylmethyl)-5-methylbenzamide is a benzamide derivative characterized by a benzene ring substituted with an amino group at position 3, a methyl group at position 5, and an amide-linked cyclopropylmethyl group. This compound is primarily utilized in scientific research, particularly in medicinal chemistry and organic synthesis.

Properties

IUPAC Name

3-amino-N-(cyclopropylmethyl)-5-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O/c1-8-4-10(6-11(13)5-8)12(15)14-7-9-2-3-9/h4-6,9H,2-3,7,13H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAAAKTUKRPTESR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N)C(=O)NCC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-N-(cyclopropylmethyl)-5-methylbenzamide typically involves multiple steps, starting from readily available precursors. One common method involves the reduction of a nitrobenzamide derivative to introduce the amino group. This can be achieved through catalytic hydrogenation using a palladium catalyst under mild conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale catalytic hydrogenation reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration.

Chemical Reactions Analysis

Types of Reactions

3-amino-N-(cyclopropylmethyl)-5-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The benzamide moiety can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitrobenzamide derivatives, while reduction can produce various amine derivatives.

Scientific Research Applications

3-amino-N-(cyclopropylmethyl)-5-methylbenzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of cancer treatment.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-amino-N-(cyclopropylmethyl)-5-methylbenzamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the cyclopropylmethyl group may enhance its binding affinity. The compound can inhibit certain enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 3-amino-N-(cyclopropylmethyl)-5-methylbenzamide and analogous benzamide derivatives:

Compound Name Substituents/Modifications Key Features Applications/Research Relevance References
This compound 3-amino, 5-methyl, N-cyclopropylmethyl Amino group for H-bonding; cyclopropylmethyl for metabolic stability Drug discovery, catalytic functionalization
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide 3-methyl, N-(2-hydroxy-1,1-dimethylethyl) N,O-bidentate directing group Metal-catalyzed C–H bond functionalization
N-Cyclopropylbenzamide Unsubstituted benzene, N-cyclopropyl Simple cyclopropylamide scaffold Model compound for synthesis optimization
N-[2-{[3-(Dimethylamino)propyl]...}benzamide Trifluoromethyl, fluoro, triazinyl-pyridinyloxy Electron-withdrawing groups, complex substituents Kinase inhibition or targeted therapeutics
3-Amino-N-benzyl-5-methylbenzamide 3-amino, 5-methyl, N-benzyl Benzyl group for increased lipophilicity Intermediate in pharmaceutical synthesis

Detailed Research Findings

Substituent Effects on Reactivity and Bioactivity

  • Amino Group: The 3-amino substituent in the target compound enhances solubility via hydrogen bonding and may serve as a pharmacophore in receptor interactions. In contrast, the hydroxyl group in N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide facilitates coordination in catalytic reactions .
  • Cyclopropylmethyl vs.
  • Electron-Withdrawing Groups : Compounds like the trifluoromethyl-substituted benzamide in exhibit distinct electronic profiles, favoring applications in high-affinity target binding (e.g., enzyme inhibition) .

Physicochemical and Pharmacokinetic Properties

  • Lipophilicity : The cyclopropylmethyl group balances lipophilicity better than straight-chain alkyl or benzyl groups, as inferred from comparative studies .

Biological Activity

3-Amino-N-(cyclopropylmethyl)-5-methylbenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Synthesis

The compound features a benzamide structure with an amino group and a cyclopropylmethyl substituent. The synthesis typically involves the reaction of 3-amino-5-methylbenzoic acid with cyclopropylmethylamine, often utilizing coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) in solvents such as dichloromethane at controlled temperatures.

Biological Activity

This compound has been investigated for various biological activities:

  • Antimicrobial Properties : Preliminary studies indicate that this compound exhibits antimicrobial activity against several bacterial strains, making it a candidate for further development as an antibacterial agent.
  • Anticancer Activity : Research has suggested that it may possess anticancer properties, particularly in inhibiting the growth of specific cancer cell lines. These findings are supported by in vitro assays demonstrating cytotoxic effects on tumor cells.
  • Mechanism of Action : The compound is believed to interact with specific molecular targets, potentially modulating enzyme activity or receptor binding, which leads to its observed biological effects .

Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound showed promising results against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, indicating effective concentration ranges for potential therapeutic applications.

Bacterial StrainMIC (μg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Study 2: Anticancer Activity

In vitro studies assessed the compound's effects on various cancer cell lines, including breast and colon cancer. The results demonstrated significant inhibition of cell proliferation.

Cell LineIC50 (μM)
MCF-7 (Breast Cancer)15
HT-29 (Colon Cancer)20

These findings suggest that the compound may induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial pathways.

Discussion

The unique combination of functional groups in this compound contributes to its diverse biological activities. Its potential as an antimicrobial and anticancer agent warrants further investigation through clinical trials to establish efficacy and safety profiles.

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